Scientific Field: Biochemistry and Drug Discovery
Application Summary: “3-Amino-4-(methylamino)benzonitrile” is used as a linker in the synthesis of cyclic peptides . Cyclic peptides are becoming increasingly important in drug discovery due to their specific binding properties, larger surface area compared to small molecules, and their ready and modular synthetic accessibility .
Methods of Application/Experimental Procedures: The compound is used in an on-resin, cleavage-inducing cyclization methodology for the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides . This involves the use of standard N-(9-fluorenylmethyloxycarbonyl) (Fmoc) solid-phase peptide synthesis (SPPS) and post-synthesis activation of the linker to give the corresponding N-acyl-benzimidazolinone (Nbz) moiety, which can be used in cyclization reactions .
Results/Outcomes: The use of “3-Amino-4-(methylamino)benzonitrile” as a linker enables the synthesis of various cyclic peptides. These peptides have improved drug-like properties, such as stability towards proteolytic degradation and cell permeability . Their constrained nature may result in lower entropic binding penalties, making them attractive candidates for the inhibition of protein–protein interactions .
3-Amino-4-(methylamino)benzonitrile is an organic compound with the chemical formula . It is a derivative of benzonitrile, notable for the presence of both amino and methylamino groups on the benzene ring. This unique structure contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions. Common reagents include oxidizing agents, reducing agents, and various catalysts, while temperature, pressure, and solvent choice are critical for optimizing yields.
Research indicates that 3-Amino-4-(methylamino)benzonitrile has potential biological activities. It is primarily studied for its role in the synthesis of cyclic peptides, which are important in drug development due to their stability and effectiveness against various biological targets. The compound's interactions with biomolecules suggest it may have therapeutic applications, although more research is needed to fully elucidate its pharmacological properties .
The synthesis of 3-Amino-4-(methylamino)benzonitrile typically involves several steps:
Industrial production methods focus on optimizing these reactions for high yield and purity, often employing catalysts like diphosphorus pentoxide to enhance efficiency .
3-Amino-4-(methylamino)benzonitrile has diverse applications across several fields:
Interaction studies of 3-Amino-4-(methylamino)benzonitrile focus on its biochemical pathways and mechanisms of action. The compound's ability to form stable complexes with various biomolecules suggests it could play a role in drug design and development. Understanding these interactions will be crucial for determining its therapeutic potential and safety profile .
Several compounds share structural similarities with 3-Amino-4-(methylamino)benzonitrile:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-(Methylamino)benzonitrile | Lacks the amino group at the 3-position | Only has a methylamino group |
| 4-Aminobenzonitrile | Contains an amino group at the 4-position | Does not have a methylamino group |
| 3-Amino-4-methylbenzonitrile | Similar structure but lacks the methylamino functionality | Only has one amino group |
The uniqueness of 3-Amino-4-(methylamino)benzonitrile lies in its dual functional groups (amino and methylamino), which provide distinct chemical properties and reactivity compared to these similar compounds. This versatility makes it particularly valuable for synthetic chemistry and biological research applications .
The synthesis of 3-amino-4-(methylamino)benzonitrile was first reported in the late 20th century as part of broader efforts to develop substituted benzonitriles for photophysical studies and pharmaceutical intermediates. Early work focused on understanding the electronic effects of amino and methylamino groups on the benzene ring, particularly their influence on charge-transfer interactions in excited states. By the 2000s, its role expanded into neuroimaging, where it served as a precursor for radiolabeled ligands used in positron emission tomography (PET). The compound’s discovery aligns with the growing interest in benzonitrile derivatives for their tunable electronic properties and bioreactivity.
3-Amino-4-(methylamino)benzonitrile belongs to the benzonitrile family, characterized by a benzene ring substituted with a cyano group (-CN). Its ortho-amino and para-methylamino groups place it in the subclass of diaminobenzonitriles, which exhibit distinct electronic and steric properties.
Table 1: Key Identifiers and Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 147.18 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Density | 1.23 g/cm³ (predicted) | |
| LogP (Partition Coeff.) | 1.45 (estimated) |
This compound is pivotal in synthesizing complex molecules:
The juxtaposition of amino (-NH₂) and methylamino (-NHCH₃) groups creates a push-pull electronic system, enhancing charge-transfer capabilities. This property is critical for designing fluorescent probes and nonlinear optical materials.
Table 2: Key Applications in Research
| Application Area | Function | Source |
|---|---|---|
| Radiolabeled Ligands | PET imaging of neural pathways | |
| Kinase Inhibitors | Anticancer drug development | |
| Crystal Engineering | Hydrogen-bonded networks |
Modern protocols emphasize efficiency and sustainability:
Table 3: Recent Studies and Innovations
| Study Focus | Key Finding | Source |
|---|---|---|
| Radiolabeling Techniques | Improved [¹⁸F]F-DASB synthesis | |
| Crystal Structure Analysis | Hydrogen bonding patterns | |
| Green Chemistry | Solvent-free amination routes |
3-Amino-4-(methylamino)benzonitrile exists as a crystalline solid at room temperature, exhibiting characteristics typical of aromatic nitrile compounds. The compound presents as a white to light yellow solid [1], with this coloration being attributed to the presence of both amino and methylamino functional groups on the benzene ring. The solid state properties are influenced by the molecular structure, which contains both electron-donating amino groups and an electron-withdrawing nitrile group, creating a push-pull electronic system that affects the compound's physical characteristics.
The compound's molecular formula is C8H9N3 with a molecular weight of 147.18 g/mol [2] [3] [4] [5]. The Chemical Abstracts Service number (CAS) for this compound is 64910-46-9 [2] [3] [4] [5] [6] [7], providing a unique identifier for regulatory and commercial purposes. The crystalline nature of the compound is consistent with its ability to form intermolecular hydrogen bonds through the amino groups, contributing to its solid-state stability.
The melting point of 3-Amino-4-(methylamino)benzonitrile has been reported as 136-140°C with decomposition [5] [6]. This relatively narrow melting range indicates good purity and crystalline order in the solid state. The decomposition that occurs at the melting point is characteristic of compounds containing multiple nitrogen-containing functional groups, which can undergo thermal rearrangement or degradation reactions at elevated temperatures.
The boiling point has been determined to be 346.7-346.8°C at standard atmospheric pressure [3] [4]. This relatively high boiling point reflects the compound's ability to form intermolecular hydrogen bonds through its amino groups, requiring additional energy to overcome these attractive forces during phase transition. The boiling point data is consistent with similar aminobenzonitrile derivatives and indicates the compound's thermal stability up to moderate temperatures.
Limited experimental data is available for the heat capacity and enthalpy values of 3-Amino-4-(methylamino)benzonitrile. The enthalpy of vaporization has not been experimentally determined, though computational predictions suggest values consistent with similar aromatic compounds containing amino substituents. The heat capacity data would be valuable for process design and thermal analysis applications but requires specific calorimetric measurements that have not been reported in the literature.
Related compounds in the aminobenzonitrile family have shown enthalpy of vaporization values in the range of 50-60 kJ/mol [8], suggesting that 3-Amino-4-(methylamino)benzonitrile would likely fall within this range. The presence of the additional methylamino group may slightly increase the enthalpy of vaporization compared to simpler aminobenzonitriles due to enhanced intermolecular interactions.
The phase transition behavior of 3-Amino-4-(methylamino)benzonitrile is characterized by a direct solid-to-liquid transition at the melting point, accompanied by decomposition. No intermediate phase transitions have been reported in the literature. The compound does not exhibit polymorphism under normal conditions, maintaining a consistent crystal structure across the reported temperature range.
The decomposition observed during melting suggests that the compound undergoes chemical changes before reaching its normal boiling point under atmospheric pressure. This behavior is common among amino-substituted benzonitriles, where thermal energy can promote intramolecular rearrangements or elimination reactions involving the amino groups.
3-Amino-4-(methylamino)benzonitrile demonstrates good solubility in organic solvents [9]. The compound's solubility in organic media is facilitated by its aromatic nature and the presence of polar functional groups that can interact with solvent molecules through hydrogen bonding and dipole-dipole interactions. Common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols are expected to dissolve the compound readily.
The partition coefficient (LogP) has been calculated as 1.836 [6], indicating a moderate tendency to partition into organic phases compared to aqueous phases. This value suggests that the compound has balanced hydrophilic and lipophilic characteristics, making it suitable for applications requiring intermediate polarity.
The aqueous solubility of 3-Amino-4-(methylamino)benzonitrile is limited, with the compound being described as insoluble in water [9]. This poor water solubility is attributed to the predominance of the aromatic benzonitrile core structure, which overwhelms the hydrophilic contributions of the amino groups. The polar surface area of 61.84 Ų [6] indicates moderate polarity, but this is insufficient to overcome the hydrophobic aromatic system for significant water solubility.
The limited aqueous solubility has important implications for biological applications and environmental fate, as the compound would be expected to have low bioavailability and limited environmental mobility in aqueous systems.
The solubility of 3-Amino-4-(methylamino)benzonitrile is expected to be pH-dependent due to the presence of amino groups that can undergo protonation. The predicted pKa value of 4.74 ± 0.11 [4] suggests that the compound can exist in both neutral and protonated forms depending on the pH of the solution.
At pH values below the pKa, the amino groups become protonated, forming cationic species that would exhibit enhanced water solubility due to increased charge-dipole interactions with water molecules. Conversely, at pH values above the pKa, the compound exists predominantly in its neutral form, showing lower aqueous solubility. This pH-dependent behavior is important for pharmaceutical formulation and environmental fate considerations.